![molecular formula C19H17NO5S B2485766 2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid CAS No. 565192-23-6](/img/structure/B2485766.png)
2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid is a chemical compound with the molecular formula C19H17NO5S and a molecular weight of 371.41 g/mol. This compound is known for its unique properties and is used in various scientific experiments.
化学反応の分析
2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can also be performed, but detailed conditions are not available.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfonamido and phenoxy groups.
Common reagents and conditions for these reactions are not specified in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid is used in various scientific research applications due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in pharmaceutical testing and other chemical research.
Biology: The compound may be used in biological studies, although specific applications are not detailed.
Industry: The compound is primarily used for research and development purposes in the chemical industry.
作用機序
The mechanism of action of 2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid is not well-documented. The molecular targets and pathways involved in its effects are not specified in the available literature. Further research is needed to elucidate its mechanism of action.
類似化合物との比較
2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid can be compared with other similar compounds, such as:
2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]propionic acid: This compound has a similar structure but with a propionic acid group instead of an acetic acid group.
2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]butyric acid: This compound has a butyric acid group instead of an acetic acid group.
The uniqueness of this compound lies in its specific structure and the presence of the acetic acid group, which may confer different properties and reactivity compared to its analogs.
特性
IUPAC Name |
2-[4-[methyl(naphthalen-2-ylsulfonyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-20(16-7-9-17(10-8-16)25-13-19(21)22)26(23,24)18-11-6-14-4-2-3-5-15(14)12-18/h2-12H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYIUCDWAOCEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
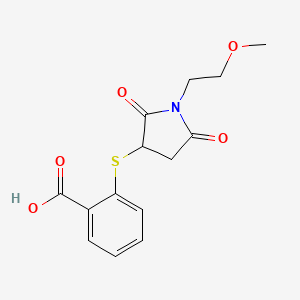
![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/new.no-structure.jpg)
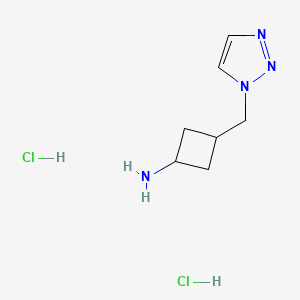
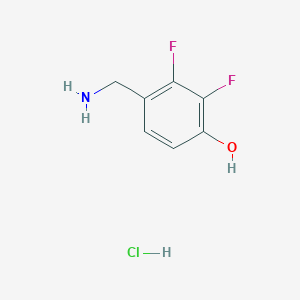
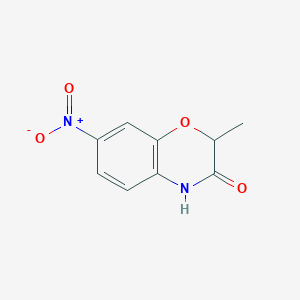
![2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole](/img/structure/B2485689.png)
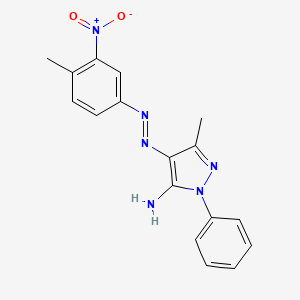

![3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2485694.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoxaline-6-carboxamide](/img/structure/B2485701.png)
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)
